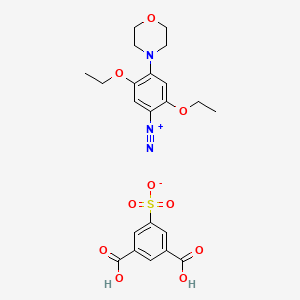
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves multiple steps, including the preparation of the individual components and their subsequent combination under specific reaction conditions. The synthetic routes typically involve the use of reagents such as sulfonating agents, diazonium salts, and morpholine derivatives. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties and its ability to act as a drug precursor. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium can be compared with other similar compounds, such as 3,5-dicarboxybenzenesulfonate and 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium. These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications that set it apart from its analogs.
Properties
CAS No. |
83749-57-9 |
|---|---|
Molecular Formula |
C14H20N3O3.C8H5O7S C22H25N3O10S |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
3,5-dicarboxybenzenesulfonate;2,5-diethoxy-4-morpholin-4-ylbenzenediazonium |
InChI |
InChI=1S/C14H20N3O3.C8H6O7S/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h9-10H,3-8H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
InChI Key |
RYZUQTIMJZVXNG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



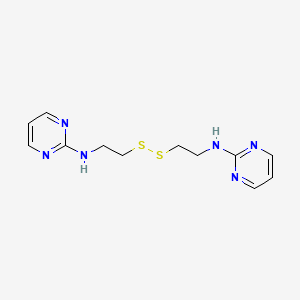

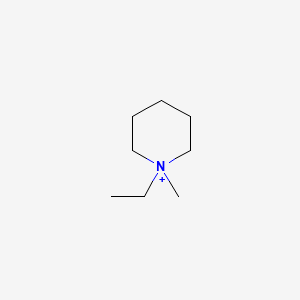
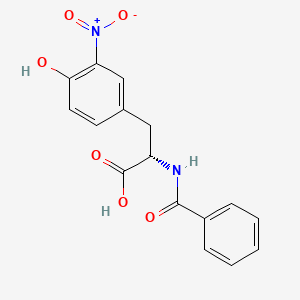
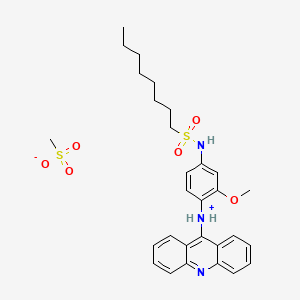
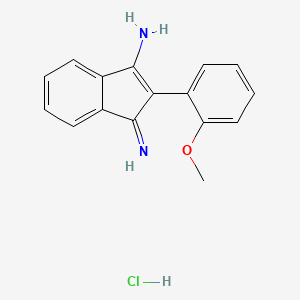
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
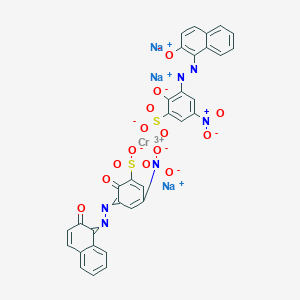
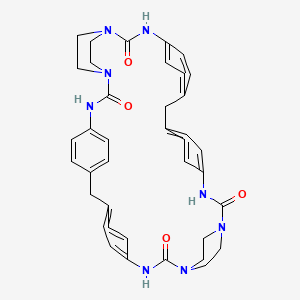
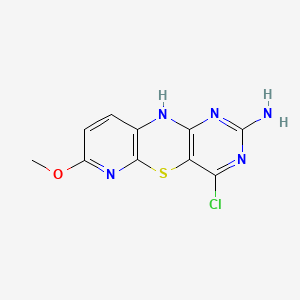

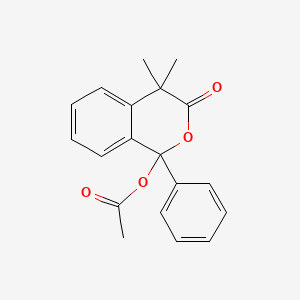
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
